N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-6(5(2)8-9)10-3-7-4/h3,9H,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPHKJGYQNSBBU-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C(=N/O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions usually include mild heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry
N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:
- Oxidation: Producing nitroso derivatives.
- Reduction: Converting the oxime group to an amine.
- Substitution: Participating in electrophilic substitution reactions.
These reactions are critical for developing new compounds with desired properties.
Biology
Research indicates that this compound exhibits potential biological activities:
-
Antimicrobial Activity: Studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Salmonella typhimurium. The results showed significant antimicrobial activity:
Microorganism MIC (µg/mL) Standard Antibiotic (µg/mL) Staphylococcus aureus 32 64 (Streptomycin) Salmonella typhimurium 16 32 (Ampicillin) Candida albicans 64 128 (Clotrimazole)
The mechanism of action is believed to involve disruption of the microbial cell membrane, leading to cell lysis and death.
Medicine
The compound is being explored for its potential use in drug development due to its ability to interact with biological targets. Its properties may be harnessed for developing new therapeutic agents aimed at treating infections or inflammatory conditions.
Industry
In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique reactivity makes it suitable for producing compounds used in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, potentially affecting cellular processes. The thiazole ring may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Group Differences
Key analogs and their distinguishing features are summarized below:
Key Observations:
Heterocycle Variations :
- The target compound and analogs retain the 1,3-thiazole ring, whereas the pyrazole-based analog () replaces sulfur with nitrogen, increasing electron density .
- Thiazole derivatives are generally more electrophilic, favoring interactions with nucleophilic biological targets.
Functional Group Impact: The guanidine group in enhances basicity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the hydroxylamine group .
Physicochemical Properties
- Solubility : Hydroxylamine derivatives (target and ) are moderately polar but may require formulation adjustments for bioavailability. Guanidine derivatives () are more soluble in aqueous media.
- Stability : The ethylidene linkage in the target compound may confer susceptibility to hydrolysis, whereas pyrazole derivatives () could exhibit greater stability under acidic conditions .
Biological Activity
N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂OS |
| Molecular Weight | 182.25 g/mol |
| CAS Number | 946386-90-9 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-1,3-thiazole with hydroxylamine in the presence of suitable catalysts. This process can be optimized for yield and purity through various methods including reflux conditions or microwave-assisted synthesis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole rings exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 12.6 | Methicillin-resistant Staphylococcus aureus (MRSA) |
| Other Thiazole Derivative A | 8.0 | Escherichia coli |
| Other Thiazole Derivative B | 15.0 | Candida albicans |
The Minimum Inhibitory Concentration (MIC) values suggest that this compound has comparable efficacy to other known antimicrobial agents, particularly against resistant strains like MRSA .
The biological activity of thiazole derivatives is often attributed to their ability to interact with bacterial enzymes and disrupt essential metabolic pathways. Specifically, they may inhibit protein synthesis or interfere with cell wall biosynthesis.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving multiple thiazole derivatives, this compound was evaluated for its antibacterial properties against a panel of pathogens. The study demonstrated that this compound exhibited significant activity against MRSA with an MIC value of 12.6 µg/mL .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of various thiazole compounds on human cell lines. This compound displayed moderate cytotoxicity at higher concentrations but showed selective toxicity towards cancerous cells compared to normal cells .
Q & A
Q. What are the optimized synthetic routes for N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine, and how can reaction conditions (e.g., catalysts, temperature) influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydroxylamine derivatives and thiazole-containing precursors. For example, refluxing equimolar amounts of a 4-methylthiazole aldehyde with hydroxylamine hydrochloride in the presence of pyridine and zeolite catalysts (e.g., Y-H zeolite) at 150°C for 5 hours has been shown to improve yields . Key variables include:
- Catalyst selection : Zeolites enhance regioselectivity and reduce side reactions.
- Temperature control : Prolonged high temperatures may degrade thermally labile intermediates.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical for removing unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the hydroxylamine moiety (-NH-O-) and thiazole ring protons. A singlet for the methyl group at δ ~2.5 ppm (thiazole-C4) and a broad peak for the hydroxylamine proton (δ ~8-10 ppm) are diagnostic .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. ORTEP-III is recommended for visualizing thermal ellipsoids and validating bond angles/distances, particularly for the ethylidene-hydroxylamine linkage .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H] ~183.07 Da) and detect fragmentation patterns unique to the thiazole ring .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) be integrated with experimental data to predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the compound’s geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), which predict sites of electrophilic/nucleophilic attack. Compare with experimental IR/Raman spectra to validate charge distribution .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or viral proteases). Thiazole derivatives often exhibit anticancer activity by interacting with ATP-binding pockets or DNA intercalation sites. Validate docking scores with in vitro assays (e.g., IC measurements) .
Q. How can researchers address discrepancies in reported biological activity data (e.g., conflicting IC values) across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time). For example, antiproliferative activity may vary due to differences in metabolic activation pathways .
- Structural Analog Comparison : Compare results with structurally similar compounds (e.g., N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide) to identify substituent effects. Meta-analysis of logP and pKa values can clarify bioavailability differences .
- Data Normalization : Use Z-factor or strictly standardized mean difference (SSMD) to quantify assay robustness and minimize inter-lab variability .
Q. What strategies resolve crystallographic data challenges (e.g., poor diffraction quality or twinning) for this compound?
- Methodological Answer :
- Crystal Growth Optimization : Employ vapor diffusion with mixed solvents (e.g., acetonitrile/water) to improve crystal size and uniformity. Additive screening (e.g., glycerol) may reduce twinning .
- Refinement Software : Use SHELXD for experimental phasing and SHELXL for least-squares refinement. For twinned data, apply the Hooft parameter or TwinRotMat to model pseudo-merohedral twinning .
- Validation Tools : Check R and CC values during data processing. Coot and OLEX2 are recommended for real-space validation of hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
